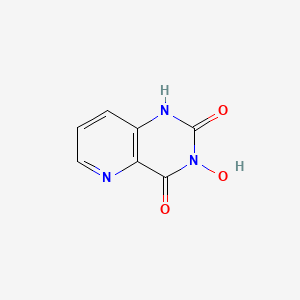
3-Amino-1-(3-(methylsulfonyl)propyl)cyclopentanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-(3-(methylsulfonyl)propyl)cyclopentanol is an organic compound with a unique structure that includes an amino group, a methylsulfonyl group, and a cyclopentanol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 3-Amino-1-(3-(methylsulfonyl)propyl)cyclopentanol can be achieved through several synthetic routes. One common method involves the asymmetric cycloaddition of N-acylhydroxyamine with cyclopentadiene, followed by hydrogenation and subsequent hydrolysis, ammonolysis, hydrazinolysis, or alcoholysis of the intermediate compounds .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those in laboratory settings. The process may include the use of chiral inducers to ensure the formation of the desired enantiomer, followed by purification steps to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-1-(3-(methylsulfonyl)propyl)cyclopentanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .
Aplicaciones Científicas De Investigación
3-Amino-1-(3-(methylsulfonyl)propyl)cyclopentanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a chiral inducer in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-Amino-1-(3-(methylsulfonyl)propyl)cyclopentanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfonyl group can participate in various chemical reactions. These interactions can affect the activity of enzymes and receptors, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-1-propanol: A simpler compound with similar functional groups but lacking the cyclopentanol ring.
Cyclopentanol: Contains the cyclopentanol ring but lacks the amino and sulfonyl groups.
Methylsulfonylmethane (MSM): Contains the sulfonyl group but lacks the amino and cyclopentanol components
Uniqueness
3-Amino-1-(3-(methylsulfonyl)propyl)cyclopentanol is unique due to its combination of functional groups and its potential for diverse chemical reactions and applications. The presence of both the amino and sulfonyl groups, along with the cyclopentanol ring, provides a versatile platform for various chemical transformations and biological interactions.
Propiedades
Fórmula molecular |
C9H19NO3S |
|---|---|
Peso molecular |
221.32 g/mol |
Nombre IUPAC |
3-amino-1-(3-methylsulfonylpropyl)cyclopentan-1-ol |
InChI |
InChI=1S/C9H19NO3S/c1-14(12,13)6-2-4-9(11)5-3-8(10)7-9/h8,11H,2-7,10H2,1H3 |
Clave InChI |
AZMKQMVEUGDGDV-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)CCCC1(CCC(C1)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


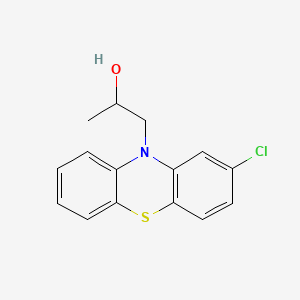
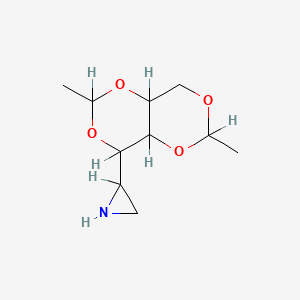
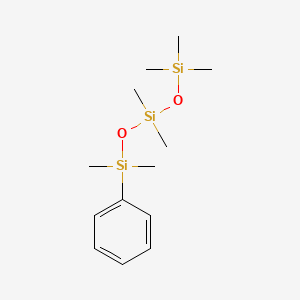
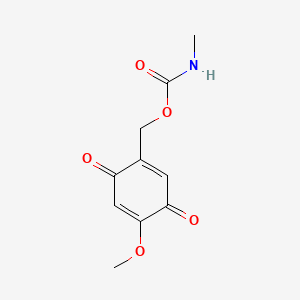

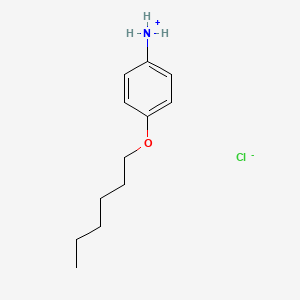
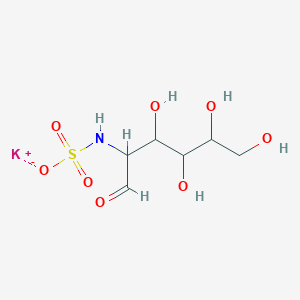
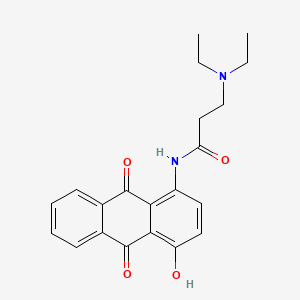
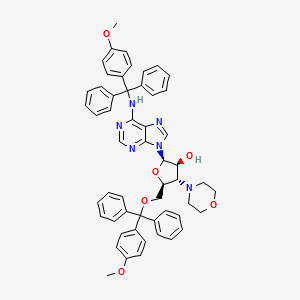

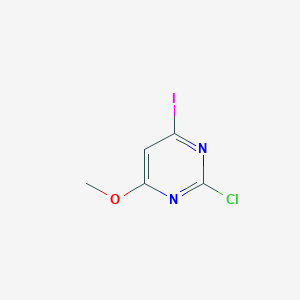
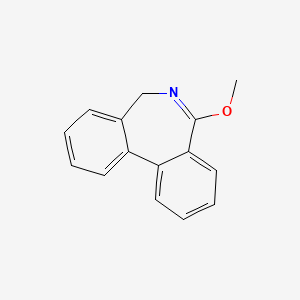
![(11|A,16|A)-9,21-Dichloro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-16-methylpregna-1,4-diene-3,20-dione](/img/structure/B12812590.png)
